5-FluoroADB
Description
Systematic Nomenclature and Synonyms
The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being methyl 2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate. Alternative systematic names include methyl 2-[1-(5-fluoropentyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate and N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methylvaline methyl ester. The Chemical Abstracts Service has assigned multiple registry numbers to account for different stereoisomeric forms: 1715016-75-3 for the racemate, 1838134-16-9 for the (R)-enantiomer, and 1971007-89-2 for the (S)-enantiomer.
The compound is known by numerous synonyms in scientific literature and regulatory databases. The most frequently encountered alternative designations include 5-Fluoro-MDMB-PINACA, reflecting its structural components: the 5-fluoropentyl chain (5F), dimethyl methyl butanoate group (MDMB), pentyl tail (P), indazole core (INA), and carboxamide linker (CA). Additional synonyms documented in regulatory and analytical contexts include MDMB(N)-2201, 5-fluoro ADB, and various stereoisomer-specific designations such as (R)-5-fluoro ADB and (S)-5-fluoro ADB.
Table 1: Chemical Identifiers and Registry Numbers
The International Chemical Identifier Key (InChI Key) for the racemic mixture is PWEKNGSNNAKWBL-UHFFFAOYSA-N, while the (R)-enantiomer has the InChI Key PWEKNGSNNAKWBL-KRWDZBQOSA-N. The Simplified Molecular-Input Line-Entry System representation is CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF.
Molecular Structure and Stereochemical Considerations
The molecular structure of this compound consists of an indazole-3-carboxamide core linked to a tert-leucine methyl ester through an amide bond, with a 5-fluoropentyl chain attached to the N1 position of the indazole ring. The molecular formula is C20H28FN3O3 with a molecular weight of 377.5 grams per mole. The compound belongs to the indazole-3-carboxamide family of synthetic cannabinoids, distinguished by its specific substitution pattern and stereochemical features.
A critical structural aspect of this compound is the presence of a stereogenic center at the C-2 carbon of the 3,3-dimethylbutanoate side chain, which gives rise to two enantiomeric forms: (R)-5-FluoroADB and (S)-5-FluoroADB. This stereochemical complexity has important implications for analytical identification and potential biological activity. Research has shown that the compound can exist as either pure enantiomers or as a racemic mixture, with different CAS registry numbers assigned to each form.
The structural framework can be divided into four main components: the indazole heterocyclic core, the 5-fluoropentyl N-alkyl chain, the carboxamide linker, and the tert-leucine methyl ester moiety. The fluorine atom is positioned at the terminal carbon of the pentyl chain, creating the characteristic 5-fluoropentyl substituent that distinguishes this compound from related analogs. The indazole ring system provides a planar aromatic core, while the tert-butyl group of the leucine residue creates significant steric bulk around the stereogenic center.
Table 2: Structural Components and Molecular Descriptors
Physicochemical Properties (Solubility, Stability, Crystallography)
The physicochemical properties of this compound have been characterized through various analytical techniques, revealing important information about its solubility, thermal characteristics, and crystalline behavior. Solubility studies indicate that the compound is readily soluble in organic solvents including dichloromethane, methanol, and ethanol. The compound demonstrates partial solubility in water due to its largely hydrophobic structure, with the fluorine atom and ester functionality providing limited polar character.
Thermal analysis has revealed a melting point range of 82-84 degrees Celsius for related compounds in this chemical series, though specific melting point data for this compound itself remains limited in available literature. The compound exists as a white crystalline solid in its pure form, with crystal morphology studies demonstrating variability in crystal habits depending on crystallization conditions.
Crystallographic investigations using X-ray powder diffraction techniques have provided detailed insights into the solid-state structure of this compound. Analysis of multiple samples obtained from different sources revealed consistent peak positions in diffraction patterns, enabling reliable identification through this technique. However, relative intensities of diffraction peaks showed variations between samples, attributed to differences in crystal shapes and potentially different synthetic or purification procedures.
Table 3: Physicochemical Properties
Stability studies have demonstrated that this compound exhibits variable stability depending on storage conditions and matrix composition. In biological matrices, the compound shows greater stability when stored under freezer conditions compared to room temperature or refrigerated storage. Long-term stability investigations revealed that compounds with 5-fluoropentyl moieties, including this compound, tend to be less stable than their non-fluorinated analogs under certain storage conditions.
The compound's behavior in different solvent systems has been thoroughly characterized for analytical applications. Standard solutions are typically prepared in methanol at concentrations of 1000 micrograms per milliliter for quantitative analysis. The compound demonstrates adequate stability in methanolic solutions when stored under appropriate conditions, making it suitable for routine analytical procedures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKNGSNNAKWBL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131073 | |
| Record name | L-Valine, N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-89-2, 1715016-75-3 | |
| Record name | L-Valine, N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-adb, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valine, N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-2-[1-(5-fluoropentyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5F-ADB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7BD1M9FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Stereochemical Considerations
5F-ADB belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its structure comprises:
- A 1-(5-fluoropentyl)-substituted indazole core
- A carboxamide group linked to a (2S,3S)-configured 2-amino-3-methylpentanoyl moiety.
The (2S,3S) stereochemistry is critical for cannabinoid receptor binding affinity. Racemic mixtures or incorrect stereoisomers exhibit reduced pharmacological activity, necessitating stereoselective synthesis or chiral resolution during preparation.
Synthesis Routes and Methodologies
Key Synthetic Steps
The synthesis of 5F-ADB involves three primary stages (Table 1):
Table 1: Synthesis Steps for 5F-ADB
Indazole Core Fluoropentylation
The indazole nitrogen is alkylated using 1-bromo-5-fluoropentane under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding 1-(5-fluoropentyl)-1H-indazole. Excess alkylating agent and prolonged reaction times maximize yield.
Carboxylic Acid Activation
The indazole-3-carboxylic acid derivative is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is highly reactive toward amine nucleophiles. This step typically achieves near-quantitative conversion.
Stereoselective Amide Coupling
The acid chloride reacts with (2S,3S)-2-amino-3-methylpentanamide in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Maintaining low temperatures (0°C) during initial mixing minimizes side reactions, followed by gradual warming to room temperature. Chiral purity is preserved through careful control of reaction conditions and use of enantiomerically pure starting materials.
Analytical Characterization
Chromatographic Methods
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for quantifying 5F-ADB and its metabolites. Key parameters include:
Table 2: LC-MS/MS Validation Parameters for 5F-ADB
| Parameter | 5F-ADB | 5F-ADB Metabolite |
|---|---|---|
| Linear Range (ng/mL) | 0.01–10 | 10–500 |
| LOD (ng/mL) | 0.003 | 2.5 |
| LOQ (ng/mL) | 0.01 | 10 |
| Precision (% RSD) | <15% | <15% |
Ion suppression effects (~25%) are observed for 5F-ADB due to matrix interference, necessitating isotopic internal standards (e.g., deuterated analogs) for accurate quantification.
Pharmacological Implications of Synthesis
Receptor Binding Affinity
5F-ADB’s (2S,3S) configuration confers high affinity for CB₁ receptors (Kᵢ = 0.24 nM), driving its potent psychoactive effects. Incorrect stereochemistry reduces activity by >100-fold.
Metabolite Formation
The ester hydrolysis metabolite (5F-ADB hydrolyzed to its carboxylic acid) predominates in biological matrices, with concentrations 50–100× higher than the parent compound. This metabolite serves as a key biomarker in forensic toxicology.
Chemical Reactions Analysis
Types of Reactions
(S)-5-fluoro ADB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-FluoroADB (chemical formula: C20H28FN3O3) is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. Its structure allows it to mimic the effects of natural cannabinoids, making it a subject of interest in various research fields. The compound is characterized by the presence of a fluorine atom at the 5-position of the aromatic ring, which influences its binding affinity and potency at cannabinoid receptors .
Cannabinoid Receptor Interaction
Research indicates that this compound exhibits high affinity for the CB1 and CB2 cannabinoid receptors. This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications. Studies have shown that compounds like this compound can modulate neurotransmitter release, which may have implications for treating neurological disorders .
Potential Therapeutic Uses
Recent studies have suggested that this compound may play a role in brain angiogenesis, a process vital for brain health and recovery from injuries. This property could open avenues for developing treatments for conditions like stroke or traumatic brain injury where angiogenesis is beneficial .
Identification in Biological Samples
This compound has been identified in various biological samples, including stomach contents and solid tissues from cadavers. This highlights its presence in illicit drug use contexts and raises concerns about its safety profile. Research has quantified its levels in these samples, providing critical data for forensic toxicology .
Safety and Risk Assessment
As a synthetic cannabinoid, this compound poses significant risks due to its potency and the unpredictability of its effects compared to natural cannabinoids. Toxicological assessments are essential to understand its safety margins, especially given reports of adverse effects associated with synthetic cannabinoid use .
Case Study: Forensic Toxicology Analysis
A notable case involved the identification of this compound in a deceased individual, where it was found alongside other substances. The study highlighted the challenges faced by forensic toxicologists in identifying synthetic cannabinoids due to their structural similarities with legal substances .
| Sample Type | Detection Method | Concentration (ng/g) | Notes |
|---|---|---|---|
| Stomach Contents | LC-MS/MS | 150 | Found alongside other cannabinoids |
| Solid Tissue | GC-MS | 75 | Indicated recent use |
Mechanism of Action
(S)-5-fluoro ADB exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects. The compound’s mechanism of action is similar to that of other synthetic cannabinoids, involving the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Forensic and Clinical Implications
- Toxicity : this compound’s high potency correlates with severe outcomes, including respiratory depression and cardiac arrest, as seen in 43 fatalities analyzed by the American Academy of Forensic Sciences .
- Legal Landscape : The EU’s 2018 risk assessment highlighted this compound’s public health threat, leading to international controls .
Biological Activity
5-FluoroADB, a synthetic cannabinoid, has garnered attention for its biological activity and implications in both therapeutic and toxicological contexts. This article synthesizes findings from various studies to elucidate the compound's effects on cellular mechanisms, its role in acute toxicity, and its presence in forensic cases.
Overview of this compound
This compound is a member of the indazole family of synthetic cannabinoids, which mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its chemical structure allows it to bind to cannabinoid receptors in the brain, leading to a range of biological effects.
Effects on Endothelial Cells
A study conducted on human brain microvascular endothelial cells (HBMECs) demonstrated that this compound significantly enhances cell viability and promotes angiogenesis. Key findings include:
- Cell Viability : The MTT assay revealed increased viability of HBMECs treated with this compound at concentrations ranging from 0.01 μM to 1 μM, with P-values indicating statistical significance (e.g., P-value < 0.0001 for 0.1 μM and 1 μM) .
- Gene Expression : Real-time PCR analysis showed a notable increase in angiogenesis-related mRNA levels:
- Protein Expression : Western blotting indicated elevated levels of proteins associated with angiogenesis, including Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF at higher concentrations .
Case Studies on Toxicity
Several case studies highlight the acute toxicity associated with this compound use:
- Fatalities Reported : A study summarized 43 fatalities linked to synthetic cannabinoids, including this compound. Blood concentrations ranged from 0.010 to 2.2 ng/mL for the parent compound and up to 166 ng/mL for its metabolite . Autopsy findings often revealed cardiac dysrhythmias as a potential cause of death.
- Acute Intoxication Cases : In a reported case, an individual who smoked herbal mixtures containing this compound experienced severe respiratory distress leading to death. Toxicological analysis confirmed high levels of the compound in blood samples .
Table of Key Findings
| Study/Case | Concentration (ng/mL) | Main Findings |
|---|---|---|
| Autopsy Study (n=43) | 0.010 - 2.2 (this compound), up to 166 (metabolite) | Cardiac dysrhythmia linked to fatalities |
| Acute Intoxication Case | 3.7 (blood) | Severe respiratory distress; confirmed presence of this compound |
| Endothelial Cell Study | Varies (0.001 - 1 μM) | Increased cell viability and angiogenic factors |
Q & A
Q. What are the key chemical identifiers and structural features of 5-FluoroADB, and how can researchers verify its molecular configuration?
- Methodological Answer :
The molecular formula (C₂₀H₂₈FN₃O₃), SMILES notation (
c1cc2c(cc1)n(nc2C(=O)N[C@@H](C(=O)OC)C(C)(C)C)CCCCCF), and InChI key (PWEKNGSNNAKWBL-KRWDZBQOSA-N) are critical for identification . To verify structural integrity, researchers should use nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and cross-reference these identifiers with databases like PubChem or Common Chemistry. Computational tools (e.g., molecular docking software) can further validate stereochemical properties.
Q. How should researchers design an initial literature review strategy for this compound to avoid unreliable sources?
- Methodological Answer : Begin with systematic searches on PubMed, SciFinder, and Google Scholar using Boolean operators (e.g., "this compound AND synthesis" OR "pharmacokinetics"). Exclude non-peer-reviewed platforms like . Prioritize journals indexed in PubMed Central or Web of Science. Use citation-tracking tools (e.g., Zotero) to map seminal studies and identify gaps in synthetic pathways or toxicological data .
Q. What are the foundational experimental protocols for synthesizing this compound, and what safety precautions are mandatory?
- Methodological Answer : Synthesis typically involves fluorination of precursor compounds under anhydrous conditions. Key steps include:
- Reagents : Fluorinating agents (e.g., Selectfluor®) in aprotic solvents (e.g., DMF).
- Safety : Use fume hoods, personal protective equipment (PPE), and adhere to institutional biosafety protocols.
- Validation : Confirm purity via HPLC and GC-MS. Reference Safety Data Sheets (SDS) for handling guidelines .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound while minimizing by-products?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, reagent stoichiometry, and reaction time. Use response surface methodology (RSM) to model interactions. For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Fluorinating Agent | 1.2–2.0 eq | 1.5 eq |
| Reaction Time | 4–12 hours | 8 hours |
| Characterize by-products via LC-MS/MS and adjust purification techniques (e.g., column chromatography gradients) . |
Q. What analytical strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo effects)?
- Methodological Answer : Discrepancies may arise from assay specificity (e.g., CB1 receptor vs. off-target binding) or metabolic instability. To address this:
- In vitro : Use competitive binding assays (radioligand displacement) with HEK293 cells expressing human CB1 receptors.
- In vivo : Conduct pharmacokinetic studies (plasma half-life, metabolite profiling) in rodent models.
Cross-validate findings with computational models (e.g., molecular dynamics simulations) to predict metabolite activity .
Q. How should researchers design dose-response studies to assess this compound’s neurotoxicity while adhering to ethical guidelines?
- Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement):
- Use in vitro neuronal cultures (e.g., SH-SY5Y cells) for preliminary toxicity screening (LD₅₀ assays).
- For in vivo studies, employ minimal cohort sizes and predefined humane endpoints.
- Include positive controls (e.g., known neurotoxins) and negative controls (vehicle-only groups). Document protocols in alignment with ARRIVE guidelines .
Q. What computational tools are recommended to predict this compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Use in silico platforms like SwissADME or ADMET Predictor™ to:
- Predict cytochrome P450 (CYP) metabolism (e.g., CYP3A4/2D6 involvement).
- Simulate drug-drug interactions using pharmacokinetic parameters (e.g., Ki values).
Validate predictions with in vitro microsomal assays (human liver microsomes) .
Methodological Considerations for Data Interpretation
Q. How can researchers address reproducibility challenges in this compound studies, particularly in behavioral assays?
- Methodological Answer : Standardize protocols across labs:
- Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and controlled environmental conditions (light/dark cycles, diet).
- Behavioral Tests : Apply open-field tests or elevated plus maze with automated tracking software (e.g., EthoVision XT).
Publish raw data in repositories like Zenodo to enable meta-analyses .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?
- Methodological Answer : Use non-linear regression (e.g., log-dose vs. response) and mixed-effects models to account for inter-sample variability. For RNA-seq or proteomic data, apply Benjamini-Hochberg correction to control false discovery rates (FDR). Tools like GraphPad Prism or R (lme4 package) are recommended .
Ethical and Reporting Standards
Q. How should researchers disclose non-medical applications of this compound in publications to avoid misuse?
- Methodological Answer :
Explicitly state in the "Ethics Statement" that this compound is strictly for industrial or scientific research (e.g., forensic toxicology or receptor studies). Avoid descriptions of synthesis routes in public repositories. Adhere to the Chemical Weapons Convention (CWC) guidelines and institutional review board (IRB) approvals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
